
Chromium(3+);titanium(4+);decabromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+);titanium(4+);decabromide is a complex compound that combines the unique properties of chromium, titanium, and bromine. Chromium, a transition metal, is known for its various oxidation states and its role in industrial applications. Titanium, another transition metal, is renowned for its strength, corrosion resistance, and biocompatibility. Bromine, a halogen, is often used in flame retardants and other chemical applications. The combination of these elements results in a compound with potentially unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(3+);titanium(4+);decabromide typically involves the reaction of chromium(III) salts, titanium(IV) salts, and bromine sources under controlled conditions. One common method is the direct combination of chromium(III) chloride, titanium(IV) chloride, and bromine in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined in a controlled environment. The process may include steps such as purification of the starting materials, precise control of reaction conditions, and isolation of the final product through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Chromium(3+);titanium(4+);decabromide can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the variable oxidation states of chromium and titanium.
Substitution Reactions: Bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for complexation reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different halogens or functional groups.
科学研究应用
Chemistry: The compound can be used as a catalyst in organic synthesis and polymerization reactions.
Biology: Its unique properties may be explored for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s potential biocompatibility and reactivity could be investigated for drug delivery systems and therapeutic applications.
Industry: Chromium(3+);titanium(4+);decabromide may find use in materials science for developing advanced materials with specific properties such as flame retardancy and corrosion resistance.
作用机制
The mechanism by which Chromium(3+);titanium(4+);decabromide exerts its effects involves interactions at the molecular level. Chromium and titanium ions can interact with various molecular targets, influencing pathways such as oxidative stress response and cellular signaling. The bromine atoms in the compound may also play a role in modulating its reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Chromium(III) chloride: A common chromium compound used in various industrial applications.
Titanium(IV) chloride: Widely used in the production of titanium dioxide and as a catalyst in organic synthesis.
Decabromodiphenyl ether: A brominated flame retardant with applications in materials science.
Uniqueness
Chromium(3+);titanium(4+);decabromide is unique due to the combination of chromium, titanium, and bromine in a single compound This combination imparts a distinct set of properties that are not found in the individual components or other similar compounds
属性
CAS 编号 |
39407-17-5 |
|---|---|
分子式 |
Br10CrTi4+9 |
分子量 |
1042.5 g/mol |
IUPAC 名称 |
chromium(3+);titanium(4+);decabromide |
InChI |
InChI=1S/10BrH.Cr.4Ti/h10*1H;;;;;/q;;;;;;;;;;+3;4*+4/p-10 |
InChI 键 |
KZZHRGDVFYYGDO-UHFFFAOYSA-D |
规范 SMILES |
[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Cr+3].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
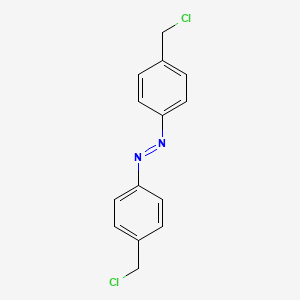
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
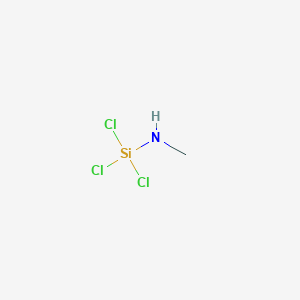


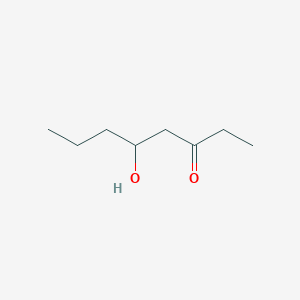
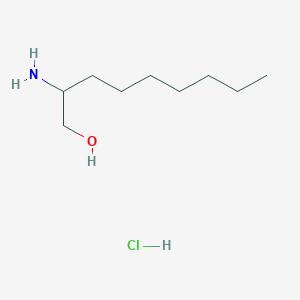
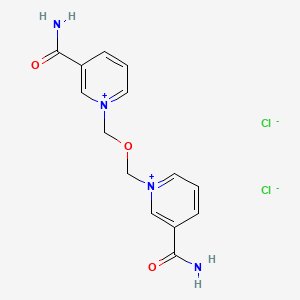
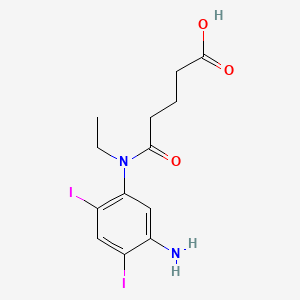
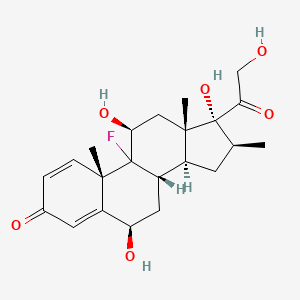
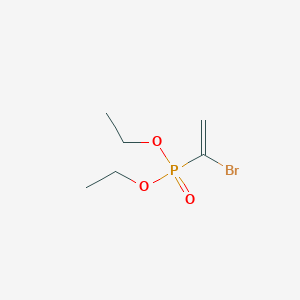
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
